Amino-O-tolyl-acetic acid methyl ester hydrochloride
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Overview
Description
Amino-O-tolyl-acetic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is a derivative of amino acids and is often used in various chemical and pharmaceutical applications
Mechanism of Action
Target of Action
Amino acid methyl esters, in general, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
Mode of Action
It’s known that amino acid methyl esters are prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This process is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .
Biochemical Pathways
Amino acid methyl esters are known to play a role in peptide synthesis , which is a crucial biochemical pathway for protein production in cells.
Pharmacokinetics
The compound is soluble in dmso and methanol , which may influence its absorption and distribution in the body.
Action Environment
The action of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be influenced by environmental factors. For instance, its solubility in DMSO and Methanol suggests that its action, efficacy, and stability may be affected by the solvent environment. Furthermore, its synthesis involves a reaction at room temperature , indicating that temperature could also be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-O-tolyl-acetic acid methyl ester hydrochloride can be synthesized through the esterification of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically involves the following steps:
- Dissolving the amino acid in methanol.
- Adding trimethylchlorosilane to the solution.
- Allowing the reaction to proceed at room temperature.
- Isolating the product through filtration and purification.
Industrial Production Methods
In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves large-scale esterification processes. These processes are carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high-quality and consistent production.
Chemical Reactions Analysis
Types of Reactions
Amino-O-tolyl-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Amino-O-tolyl-acetic acid methyl ester hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid methyl ester: A plant hormone involved in growth and development.
2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride: A similar compound with different substituents.
Uniqueness
Amino-O-tolyl-acetic acid methyl ester hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHYWCEIUBSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191401-35-1 |
Source
|
Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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